molecular formula C11H6BrNS B8434655 4-(4-Bromothiophen-3-yl)benzonitrile

4-(4-Bromothiophen-3-yl)benzonitrile

Cat. No.: B8434655
M. Wt: 264.14 g/mol
InChI Key: NAZIALBAZBQPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromothiophen-3-yl)benzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a 4-bromothiophene moiety. This structure combines electron-withdrawing (nitrile) and electron-donating (thiophene) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

4-(4-bromothiophen-3-yl)benzonitrile

InChI

InChI=1S/C11H6BrNS/c12-11-7-14-6-10(11)9-3-1-8(5-13)2-4-9/h1-4,6-7H

InChI Key

NAZIALBAZBQPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key physical and structural properties of 4-(4-Bromothiophen-3-yl)benzonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₁₁H₆BrNS 264.14 (calc.) Not reported Not reported Not reported Bromothiophene, nitrile
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ 302.12 109–111 441.9 ± 35.0 1.56 ± 0.1 Bromo, formyl, nitrile
4-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Not reported Not reported Not reported Thiophene, nitrile
4-(2,6-Dimethylphenylthio)benzonitrile C₁₅H₁₂NS 241.33 Not reported Not reported Not reported Thioether, nitrile
4-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methylbenzonitrile C₂₁H₁₃BrN₆S 461.34 Not reported Not reported Not reported Triazole, pyridine, nitrile

Key Observations :

  • Bromine Substituents : Bromine enhances molecular weight and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitrile Group : The nitrile group contributes to dipole interactions, improving solubility in polar solvents and thermal stability .
  • Heterocyclic Moieties : Thiophene and triazole groups enhance π-conjugation, relevant for optoelectronic applications .
This compound

Nucleophilic Substitution : Bromine displacement on activated aryl halides using cyanide sources .

Cross-Coupling : Palladium-catalyzed couplings (e.g., Stille or Suzuki) between bromothiophene derivatives and benzonitrile boronic acids .

Comparative Examples:
  • 4-(4-Bromo-3-formylphenoxy)benzonitrile: Synthesized via formylation of bromophenol followed by nucleophilic substitution with 4-cyanophenol .
  • Triazole Derivatives : Formed via cycloaddition reactions between nitriles and hydrazines under microwave irradiation .

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